REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]([CH3:16])[CH2:10][C:11](OCC)=[O:12].C[O-].[Na+]>CO>[CH3:16][CH:9]1[CH2:10][C:11](=[O:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:8]1 |f:1.2|
|
Name
|
|
Quantity
|
684 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)NC(CC(=O)OCC)C
|
Name
|
sodium methoxide
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated with celite
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (eluting with hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=C(NC(C1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.25 mmol | |
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |